Target Engagement Selectivity: PfPNP vs. Human PNP Binding and Thermal Stabilization
MMV000848 binds PfPNP with a KD of 1.52 ± 0.495 μM measured by ITC and increases the protein's melting temperature by up to 15 °C in differential scanning fluorimetry [1]. Under identical ITC conditions, no binding is detected to the human ortholog HsPNP. In enzymatic assays, MMV000848 inhibits PfPNP with an IC₅₀ of 21.49 μM but shows no inhibition of HsPNP at concentrations up to 1 mM [1]. By contrast, the comparator ImmH inhibits HsPNP with an IC₅₀ of 157.1 nM, representing a >6,000-fold loss in parasite-to-human selectivity relative to MMV000848 [1].
| Evidence Dimension | Human vs. parasite enzyme selectivity (HsPNP IC₅₀ / PfPNP IC₅₀) |
|---|---|
| Target Compound Data | MMV000848: PfPNP IC₅₀ = 21.5 μM; HsPNP IC₅₀ > 1000 μM (no inhibition detected); selectivity ratio >46 |
| Comparator Or Baseline | ImmH: PfPNP IC₅₀ = 3.824 μM; HsPNP IC₅₀ = 0.157 μM; selectivity ratio = 0.04 |
| Quantified Difference | >1,000-fold improvement in selectivity for the parasite enzyme over the human ortholog |
| Conditions | Enzymatic assay with 100 nM PfPNP or HsPNP, 200 μM inosine, 60 mU/mL xanthine oxidase; ITC with PfPNP and HsPNP |
Why This Matters
Lack of human PNP inhibition eliminates the risk of immunosuppression associated with transition-state analog PNP inhibitors, making MMV000848 the superior chemical probe for target validation studies.
- [1] Chung, Z. S. Y., Lin, J., Wirjanata, G., Dziekan, J. M., El Sahili, A., Tjia, S., ... & Lescar, J. (2024). Identification and structural validation of purine nucleoside phosphorylase from Plasmodium falciparum as a target of MMV000848. Journal of Biological Chemistry, 300(1), 105586. View Source
